

Application Notes: **GPR61 Inverse Agonist 1** for Obesity and Cachexia Research

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Compound of Interest		
Compound Name:	GPR61 Inverse agonist 1	
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Introduction to GPR61

The G-protein coupled receptor 61 (GPR61) is an orphan receptor primarily expressed in the appetite-regulating centers of the brain, including the hypothalamus and brainstem[1][2]. It is part of the class A (rhodopsin family) of GPCRs and is closely related to biogenic amine receptors[1][2]. A key feature of GPR61 is its constitutive activity; it spontaneously couples to Gas proteins to stimulate the adenylyl cyclase/cAMP signaling pathway without the need for an endogenous ligand[3][4]. This constant signaling baseline has significant implications for metabolic regulation.

Genetic studies have strongly linked GPR61 to the control of body weight and metabolism. Mice lacking the GPR61 gene (GPR61-deficient) display significant hyperphagia (excessive eating), leading to obesity, increased fat mass, and elevated plasma leptin and insulin levels[5]. Furthermore, studies on human populations have identified mutations in the GPR61 gene that occur with higher frequency in individuals with severe obesity[6][7][8]. These findings suggest that GPR61 plays a crucial role in regulating food intake and energy balance, making it a compelling therapeutic target for metabolic disorders[5][9][10][11].

GPR61 Inverse Agonist 1: A Novel Allosteric Modulator

Recently, a potent and selective small-molecule inverse agonist for GPR61 has been developed, referred to as **GPR61 Inverse Agonist 1** (also described as "compound 1," a tertiary sulfonamide)[1][12]. Unlike traditional antagonists that simply block agonist binding, an inverse agonist reduces the constitutive, baseline activity of a receptor.



This compound operates through a novel allosteric mechanism. Instead of competing at the ligand-binding site (which is unknown for GPR61), it binds to a distinct intracellular pocket on the receptor[1][12]. This binding site directly overlaps with the region where the Gas protein would normally couple. By occupying this space, the inverse agonist acts as a physical wedge, remodeling the receptor's intracellular face and preventing G protein engagement, thereby inhibiting downstream cAMP signaling[1][12].

Therapeutic Applications

The modulation of GPR61 activity presents a bidirectional therapeutic opportunity:

- Cachexia: For conditions characterized by wasting and weight loss, such as cachexia, inhibiting GPR61 with an inverse agonist is hypothesized to increase appetite and promote weight gain[1][9][10][12]. By reducing the receptor's constitutive signaling, the inverse agonist aims to replicate the hyperphagic phenotype observed in GPR61 knockout mice.
- Obesity: Conversely, developing a GPR61 agonist (a compound that increases its activity)
 could potentially suppress appetite and be a strategy for treating obesity. The loss-of-function
 mutations seen in obese patients suggest that enhancing GPR61 signaling may lead to
 reduced food intake[6].

In Vitro Characterization of GPR61 Inverse Agonist 1

The primary method for characterizing the activity of GPR61 inverse agonists is by measuring their ability to reduce cAMP levels in cells engineered to overexpress the receptor.

Table 1: In Vitro Potency of GPR61 Inverse Agonist 1

Compound Assay Typ	e Cell Line	Potency (IC50)	Reference
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| GPR61 Inverse Agonist 1 ("compound 1") | cAMP Accumulation Assay | GPR61-overexpressing cell line | 10 nM \mid [1] |

In Vivo Data from GPR61 Knockout Models



While specific in vivo efficacy data for **GPR61 Inverse Agonist 1** is emerging from pre-clinical cachexia models, the phenotype of GPR61-deficient mice provides a strong rationale for its therapeutic potential[12].

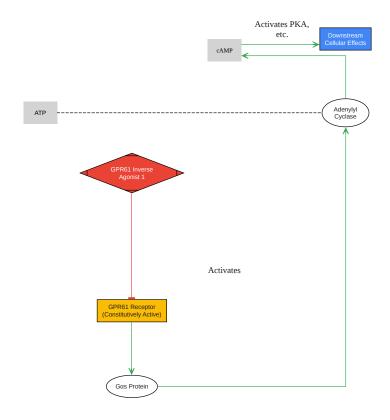
Table 2: Metabolic Phenotype of GPR61-Deficient Mice

Parameter	Observation in GPR61-Deficient Mice vs. Wild-Type	Conclusion	Reference
Food Intake	Marked hyperphagia	GPR61 signaling is involved in appetite suppression.	[5]
Body Weight	Heavier body weight	GPR61 deficiency leads to obesity.	[5]
Fat Mass	Greater visceral fat mass	GPR61 plays a role in regulating fat storage.	[5]
Liver Triglyceride	Increased	GPR61 deficiency impacts lipid metabolism.	[5]

| Hypothalamic POMC mRNA | Significantly lower | GPR61 may regulate key satiety-signaling neuropeptides. |[5] |

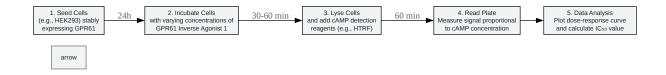
Diagrams





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GPR61 constitutive signaling pathway and inhibition by an inverse agonist.



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Typical experimental workflow for in vitro evaluation of a GPR61 inverse agonist.

Protocols

Protocol 1: In Vitro cAMP Accumulation Assay for GPR61 Inverse Agonism

This protocol outlines a method to quantify the inverse agonist activity of a test compound on the constitutively active GPR61 receptor using a homogenous time-resolved fluorescence (HTRF) assay.



Objective: To determine the potency (IC_{50}) of "**GPR61 Inverse Agonist 1**" by measuring the reduction of basal cAMP levels in cells overexpressing human GPR61.

Materials:

- Cell Line: HEK293 cells stably expressing human GPR61.
- Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Plates: White, low-volume, 384-well plates.
- Test Compound: GPR61 Inverse Agonist 1, dissolved in DMSO to create a stock solution (e.g., 10 mM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- cAMP Detection Kit: HTRF-based cAMP kit (e.g., Cisbio cAMP dynamic 2 kit).
- Plate Reader: HTRF-compatible microplate reader.

Procedure:

- Cell Culture and Plating:
 - Culture the GPR61-HEK293 cells in T175 flasks until they reach 80-90% confluency.
 - On the day before the assay, wash the cells with PBS, detach them using an enzyme-free dissociation buffer, and resuspend in fresh culture medium.
 - Count the cells and adjust the density to 200,000 cells/mL.
 - $\circ~$ Dispense 10 μL of the cell suspension into each well of a 384-well assay plate (2,000 cells/well).
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation and Addition:



- Prepare a serial dilution series of GPR61 Inverse Agonist 1 in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:5 or 1:10 dilutions.
- Further dilute the DMSO serial dilutions into assay buffer to create the final working concentrations (the final DMSO concentration in the well should be ≤0.5%).
- Carefully remove the culture medium from the cell plate.
- \circ Add 10 μ L of the diluted test compound or vehicle (assay buffer with DMSO) to the appropriate wells.

Incubation:

- Incubate the plate at room temperature for 30-60 minutes. This allows the inverse agonist to interact with the receptor and reduce the basal cAMP production.
- Cell Lysis and cAMP Detection:
 - Prepare the HTRF lysis reagents and detection antibodies (cAMP-d2 and anti-cAMPcryptate) according to the manufacturer's protocol.
 - Add 5 μL of the anti-cAMP-cryptate solution to each well.
 - \circ Add 5 μ L of the cAMP-d2 solution to each well.
 - Seal the plate and incubate at room temperature for 60 minutes, protected from light.

Data Acquisition:

- Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).
- Calculate the 665/620 ratio for each well.

Data Analysis:

Normalize the data: Set the average signal from vehicle-treated wells as 0% inhibition
 (high cAMP) and the signal from a maximally effective concentration of the inverse agonist



as 100% inhibition (low cAMP).

- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inverse agonist required to reduce the basal cAMP level by 50%.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model (Hypothetical Application)

This protocol describes a general framework for evaluating the effect of a GPR61 inverse agonist on body weight and food intake in a mouse model of obesity.

Objective: To assess whether chronic administration of **GPR61 Inverse Agonist 1** can reduce body weight, fat mass, and food intake in mice with established obesity.

Materials:

- Animals: Male C57BL/6J mice, 8 weeks old.
- Diets: High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow diet.
- Test Compound: GPR61 Inverse Agonist 1 formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Equipment: Animal balances, metabolic cages for food intake monitoring, body composition analyzer (e.g., EchoMRI).

Procedure:

- Induction of Obesity:
 - Upon arrival, acclimate mice for one week on a standard chow diet.
 - Randomize mice into two groups: one remains on the chow diet (lean control), and the other is fed the HFD to induce obesity.



- Maintain mice on the HFD for 10-12 weeks until a significant difference in body weight is observed compared to the chow-fed group.
- Compound Administration:
 - After the obesity induction period, randomize the HFD-fed mice into two subgroups:
 Vehicle control and GPR61 Inverse Agonist 1 treatment.
 - Record baseline body weight and body composition for all mice.
 - Administer the compound or vehicle daily via oral gavage (or another appropriate route) at a predetermined dose (e.g., 10 mg/kg). The lean control group receives the vehicle.
- Monitoring and Measurements:
 - Body Weight: Measure and record the body weight of each mouse daily.
 - Food Intake: House mice in metabolic cages and measure food consumption daily for at least the first week of treatment and then weekly thereafter.
 - Body Composition: At the end of the study (e.g., after 28 days of treatment), measure fat mass and lean mass using a body composition analyzer.
- Terminal Procedures and Analysis:
 - At the end of the treatment period, euthanize the mice.
 - Collect blood for analysis of metabolic markers (e.g., glucose, insulin, leptin).
 - Dissect and weigh key organs and fat pads (e.g., epididymal, retroperitoneal).
- Data Analysis:
 - Compare the change in body weight, cumulative food intake, final fat mass, and plasma markers between the vehicle-treated and compound-treated HFD groups.
 - Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.



Expected Outcome: Based on the GPR61 knockout phenotype, treatment with GPR61
 Inverse Agonist 1 is expected to cause a reduction in food intake, leading to weight loss (or attenuated weight gain) driven by a decrease in fat mass compared to the vehicle-treated obese controls.

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